molecular formula C4H8N4O B6180765 rac-(3R,4S)-4-azidooxolan-3-amine CAS No. 2230978-80-8

rac-(3R,4S)-4-azidooxolan-3-amine

Cat. No.: B6180765
CAS No.: 2230978-80-8
M. Wt: 128.1
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Description

Rac-(3R,4S)-4-azidooxolan-3-amine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group attached to an oxolane ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-azidooxolan-3-amine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the oxolane ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale azidation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations, often incorporating advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-azidooxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and other azide sources are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various azido-substituted compounds.

Scientific Research Applications

Rac-(3R,4S)-4-azidooxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-azidooxolan-3-amine involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioconjugation and drug development, where the compound can be used to modify biomolecules or create new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine: Similar structure but with a prop-2-en-1-yl group instead of an azido group.

    Rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol: Contains a cyclopropylamino group and a hydroxyl group.

    Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride: Features an amino group and a hydroxyl group on the oxolane ring.

Uniqueness

Rac-(3R,4S)-4-azidooxolan-3-amine is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific functionalization and bioconjugation.

Properties

CAS No.

2230978-80-8

Molecular Formula

C4H8N4O

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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